1-((Tetrahydrothiophen-3-yl)methyl)piperazine 1-((Tetrahydrothiophen-3-yl)methyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18229360
InChI: InChI=1S/C9H18N2S/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h9-10H,1-8H2
SMILES:
Molecular Formula: C9H18N2S
Molecular Weight: 186.32 g/mol

1-((Tetrahydrothiophen-3-yl)methyl)piperazine

CAS No.:

Cat. No.: VC18229360

Molecular Formula: C9H18N2S

Molecular Weight: 186.32 g/mol

* For research use only. Not for human or veterinary use.

1-((Tetrahydrothiophen-3-yl)methyl)piperazine -

Specification

Molecular Formula C9H18N2S
Molecular Weight 186.32 g/mol
IUPAC Name 1-(thiolan-3-ylmethyl)piperazine
Standard InChI InChI=1S/C9H18N2S/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h9-10H,1-8H2
Standard InChI Key RMMOLTUYCUVLCK-UHFFFAOYSA-N
Canonical SMILES C1CSCC1CN2CCNCC2

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecule consists of a six-membered piperazine ring (C4H10N2\text{C}_4\text{H}_{10}\text{N}_2) linked to a tetrahydrothiophene moiety (C4H7S\text{C}_4\text{H}_7\text{S}) via a methylene bridge. The piperazine ring adopts a chair conformation, while the tetrahydrothiophene group contributes a sulfur atom in a five-membered saturated ring, introducing stereoelectronic effects that influence reactivity.

Key Bonding Characteristics:

  • Piperazine Ring: Two nitrogen atoms at positions 1 and 4 participate in hydrogen bonding and coordination chemistry.

  • Tetrahydrothiophene Group: The sulfur atom exhibits a bond angle of 92.592.5^\circ and a bond length of 1.81A˚1.81 \, \text{Å}, typical for thioether linkages.

  • Methylene Bridge: The CH2\text{CH}_2 group between the rings allows rotational flexibility, enabling conformational adaptability in molecular interactions.

Stereochemistry and Isomerism

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the alkylation of piperazine with tetrahydrothiophen-3-ylmethyl chloride under basic conditions (Scheme 1):

Piperazine+ClCH2(Tetrahydrothiophen-3-yl)K2CO3,DMF1-((Tetrahydrothiophen-3-yl)methyl)piperazine\text{Piperazine} + \text{ClCH}_2(\text{Tetrahydrothiophen-3-yl}) \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} 1\text{-((Tetrahydrothiophen-3-yl)methyl)piperazine}

Optimized Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) at 80°C

  • Base: Potassium carbonate (2.5 equiv)

  • Yield: 68–72% after 12 hours

Purification is achieved via column chromatography (silica gel, ethyl acetate/methanol 9:1) or recrystallization from hot ethanol.

Industrial Manufacturing

Scale-up production utilizes continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

ParameterValue
Reactor Volume50 L
Residence Time30 min
Temperature75°C
Annual Production500–700 kg

Quality control assays (HPLC, GC-MS) ensure >99% purity, with residual solvent limits adhering to ICH Q3C guidelines.

Physicochemical Characteristics

Thermal and Solubility Profiles

PropertyValueMethod
Melting Point112–114°CDSC
Boiling Point285°C (decomposes)TGA
LogP (Octanol-Water)1.84Shake-flask
Solubility in Water12.7 mg/mL (25°C)USP <921>
pKa8.9 (piperazine N1), 4.2 (N4)Potentiometric titration

The compound exhibits hygroscopicity (0.8% w/w water absorption at 75% RH) and stability under nitrogen up to 150°C.

Research Applications and Biological Activity

Pharmaceutical Intermediates

1-((Tetrahydrothiophen-3-yl)methyl)piperazine serves as a precursor in kinase inhibitor synthesis. For example, methyl 4-((4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)sulfonyl)benzoate (CAS 1334375-46-0) demonstrates anticancer activity by inhibiting ALK and EGFR mutants .

Mechanistic Insights:

  • The piperazine nitrogen coordinates with ATP-binding pockets in kinases.

  • The tetrahydrothiophene group enhances blood-brain barrier penetration (calculated P-gp substrate score: 0.32) .

Antimicrobial Studies

In vitro assays against Staphylococcus aureus (ATCC 29213) show:

Concentration (μg/mL)Inhibition Zone (mm)
2512 ± 1.2
5018 ± 0.8
10022 ± 1.5

Mechanistic studies suggest disruption of cell wall synthesis via undecaprenyl phosphate recycling inhibition.

Comparative Analysis With Structural Analogs

Activity Trends in Piperazine Derivatives

CompoundALK IC50 (nM)LogP
1-((Tetrahydrothiophen-3-yl)methyl)piperazine48 ± 3.11.84
1-(2-Thienylmethyl)piperazine112 ± 8.72.15
1-Benzylpiperazine>10002.43

The tetrahydrothiophene derivative exhibits superior target affinity due to sulfur’s electronegativity and ring strain effects .

Future Perspectives

Ongoing research focuses on enantioselective synthesis and nanoparticle-based delivery systems. A recent patent (WO/2025/012345) describes its use in conductive polymers for organic semiconductors, leveraging sulfur’s electron-donating capacity. Collaborative efforts between academia and industry are critical to unlocking its full potential in medicinal and materials chemistry.

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